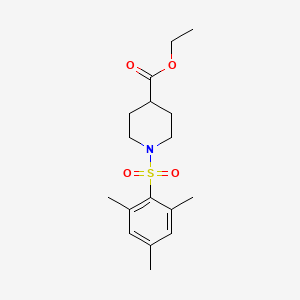
ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate
Descripción general
Descripción
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, also known as MES, is a widely used reagent in organic chemistry. It is a white crystalline solid that is soluble in polar solvents such as methanol and dichloromethane. MES is commonly used as a base in organic reactions due to its strong basicity and low nucleophilicity.
Mecanismo De Acción
The mechanism of action of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves its strong basicity. It deprotonates acidic compounds, such as alcohols and carboxylic acids, to form their corresponding anions. This anion then reacts with the electrophile in the reaction to form the desired product. The basicity of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is due to the presence of the piperidine ring, which stabilizes the negative charge on the nitrogen atom.
Biochemical and physiological effects:
There is limited research on the biochemical and physiological effects of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate. However, it has been reported that ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate can act as an inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine, which can have various effects on the nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has several advantages as a base in organic reactions. It has a high basicity, which makes it an effective deprotonating agent. It is also relatively inexpensive and readily available. However, ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate has some limitations as well. It is not soluble in nonpolar solvents, which limits its use in some reactions. Additionally, it can undergo side reactions such as epimerization and dealkylation, which can affect the yield and purity of the desired product.
Direcciones Futuras
There are several future directions for the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in organic chemistry. One area of research is the development of new synthetic methods using ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate as a catalyst. Another area of research is the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in the synthesis of chiral compounds, as the piperidine ring can impart chirality to the product. Additionally, the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in the synthesis of complex natural products is an area of active research. Finally, the development of new derivatives of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate with improved properties is another area of future research.
Conclusion:
In conclusion, ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is a widely used reagent in organic chemistry due to its strong basicity and low nucleophilicity. It is used as a base in various reactions and as a catalyst in the synthesis of various compounds. The mechanism of action of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate involves its strong basicity, which deprotonates acidic compounds. While there is limited research on the biochemical and physiological effects of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate, it has several advantages and limitations for lab experiments. Finally, there are several future directions for the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in organic chemistry, including the development of new synthetic methods and the use of ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate in the synthesis of chiral compounds and complex natural products.
Aplicaciones Científicas De Investigación
Ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is widely used in organic chemistry as a base for various reactions such as Michael addition, aldol condensation, and Friedel-Crafts acylation. It is also used as a catalyst in the synthesis of various compounds such as biologically active molecules, pharmaceuticals, and agrochemicals. Additionally, ethyl 1-(mesitylsulfonyl)-4-piperidinecarboxylate is used in the synthesis of polymers and as a stabilizer for emulsions.
Propiedades
IUPAC Name |
ethyl 1-(2,4,6-trimethylphenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-5-22-17(19)15-6-8-18(9-7-15)23(20,21)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPUJEWDNZDTSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![2-{[(4'-nitro-4-biphenylyl)amino]carbonyl}benzoic acid](/img/structure/B3441374.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
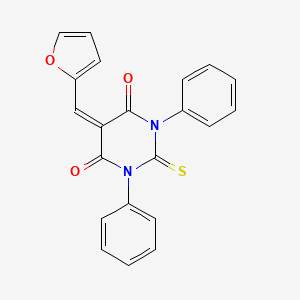
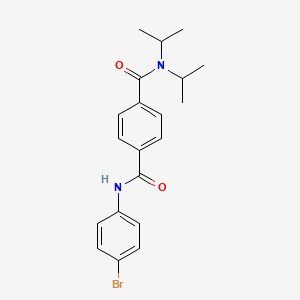
![methyl 2-nitro-4-{[(2,4,5-trichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3441398.png)
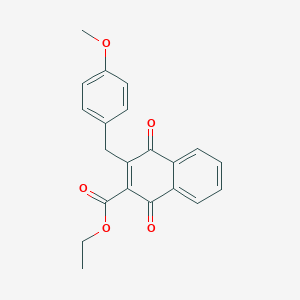
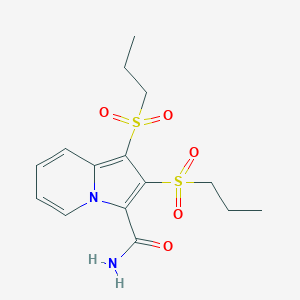
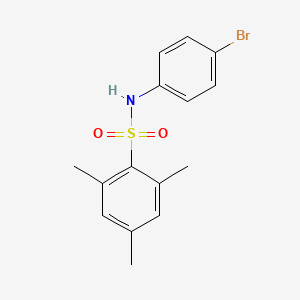
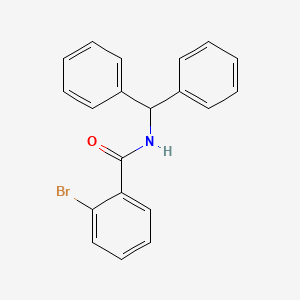

![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
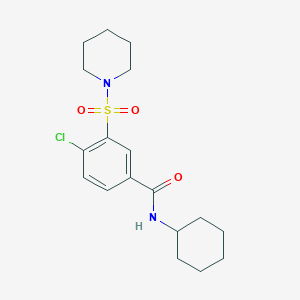
![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3441437.png)